molecular formula C16H20ClNO2 B2859040 2-Chloro-1-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one CAS No. 793679-05-7

2-Chloro-1-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one

Cat. No.: B2859040
CAS No.: 793679-05-7
M. Wt: 293.79
InChI Key: YFVGXFZKXKZDES-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one is an organic compound with the molecular formula C16H20ClNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one typically involves the reaction of 6-ethoxy-2,2,4-trimethylquinoline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic substitution reactions: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction reactions: The carbonyl group in the compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Products include various substituted quinoline derivatives.

    Oxidation: Products include quinoline N-oxides and other oxidized derivatives.

    Reduction: Products include alcohol derivatives of quinoline.

Scientific Research Applications

2-Chloro-1-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone
  • 2-Chloro-1-(6-ethoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-phenylethanone

Uniqueness

2-Chloro-1-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one is unique due to its specific ethoxy group at the 6-position of the quinoline ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

IUPAC Name

2-chloro-1-(6-ethoxy-2,2,4-trimethylquinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO2/c1-5-20-12-6-7-14-13(8-12)11(2)9-16(3,4)18(14)15(19)10-17/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVGXFZKXKZDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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